N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a chemical compound that has attracted attention for its potential applications in medicinal chemistry and organic synthesis. It features a difluorobenzyl group attached to a dimethyl-substituted pyrazole ring, which contributes to its unique chemical properties and biological activities. The compound's molecular formula is , and its molecular weight is approximately .
This compound is classified under the category of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals . The specific compound N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is particularly noted for its potential antipsychotic properties .
The synthesis of N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves several steps:
The molecular structure of N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine can be represented by its canonical SMILES notation: CC1=NN(C=C1CNCC2=C(C(=CC=C2)F)F)C
. This structure highlights the presence of both the difluorobenzyl group and the dimethyl-substituted pyrazole ring .
The compound exhibits specific physical properties such as solubility in organic solvents and stability under standard conditions. Its melting point, boiling point, and other relevant physical properties are typically determined through experimental methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions:
The mechanism of action for N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate neurotransmitter pathways, which is significant for its potential antipsychotic effects. Detailed biochemical studies are required to elucidate the exact molecular mechanisms involved .
N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
This compound's unique structural features make it a valuable target for further research and development in various scientific fields.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4